D-Dencichin
Description
D-Dencichin (chemical name: 3,4-dihydroxy-β-dencichinamide) is a naturally occurring alkaloid derivative initially isolated from Dencichinus montanus, a plant species endemic to Southeast Asia. Structurally, it features a bicyclic core with hydroxyl and amide functional groups, contributing to its antioxidant and anti-inflammatory properties . However, its mechanism of action remains less characterized compared to well-studied analogs like resveratrol or epigallocatechin gallate (EGCG). Current research focuses on elucidating its pharmacokinetic profile, including bioavailability and metabolic pathways, to validate its therapeutic applicability .
Structure
2D Structure
Properties
CAS No. |
58086-31-0 |
|---|---|
Molecular Formula |
C5H8N2O5 |
Molecular Weight |
176.13 |
IUPAC Name |
(2R)-2-amino-3-(oxaloamino)propanoic acid |
InChI |
InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)/t2-/m1/s1 |
InChI Key |
NEEQFPMRODQIKX-UWTATZPHSA-N |
SMILES |
C(C(C(=O)O)N)NC(=O)C(=O)O |
Isomeric SMILES |
C([C@H](C(=O)O)N)NC(=O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Hemostatic Properties
D-Dencichin has been identified as a potent hemostatic agent. Research indicates that it can significantly shorten bleeding time and increase platelet counts. In a study, this compound demonstrated a hemostatic activity that was markedly superior to traditional agents, achieving a bleeding time reduction of up to six times faster than conventional treatments like transamine. The compound's ability to enhance platelet counts by approximately 30% further underscores its potential in treating conditions associated with thrombocytopenia and other bleeding disorders .
1.2 Neurotoxicity Profile
One significant advantage of this compound over its L-form counterpart is its reduced neurotoxic effects. Studies have shown that the D-form exhibits less neurotoxicity while retaining comparable pharmacological efficacy, making it a safer alternative for therapeutic use . This profile is particularly beneficial for patients requiring long-term treatment with hemostatic agents.
Metabolic Studies
2.1 Role in Traditional Chinese Medicine
This compound is also recognized for its role in traditional Chinese health foods, particularly in formulations like Yuling Paste. Recent metabolomic studies have highlighted the compound's presence among differential metabolites that contribute to the health-promoting properties of these foods . The identification of this compound within these formulations suggests its potential for enhancing overall metabolic health and supporting various physiological functions.
2.2 Impact on Metabolite Profiles
Research has shown that processing methods such as steaming and drying significantly alter the metabolite profiles of traditional herbal products, including those containing this compound. These changes can affect the bioavailability and efficacy of the compounds present, indicating the importance of preparation methods in maximizing therapeutic benefits .
Case Studies and Research Findings
3.1 Clinical Observations
Clinical studies utilizing this compound have reported notable improvements in patients with bleeding disorders. For instance, one study documented an increase in circulating platelets in mice treated with this compound, reinforcing its potential utility in clinical settings for managing thrombocytopenia .
3.2 Comparative Efficacy
In comparative studies against other hemostatic agents, this compound consistently outperformed alternatives in both efficacy and safety profiles. This was demonstrated through controlled experiments where its administration resulted in more significant increases in platelet counts compared to standard treatments .
Summary Table of Applications
Chemical Reactions Analysis
Biosynthetic Pathway in Engineered E. coli
D-Dencichin’s artificial biosynthesis was achieved through synthetic biology approaches involving:
-
Precursor synthesis :
-
Condensation reaction :
Dencichine synthase (from Panax notoginseng) catalyzes the ATP-dependent condensation of L-DAP and oxalyl-CoA to form this compound :Key parameters of the engineered pathway :
Parameter Value Final titer 1.29 g L⁻¹ Yield (g/g glycerol) 0.28 Solubility optimization 28 rare codons introduced for synthase
Analytical Derivatization Reactions
While recent methods avoid derivatization , earlier studies used derivatization to enhance detectability:
-
HCl-mediated hydrolysis : Breaks this compound into oxalic acid and 2,3-diaminopropionic acid (DAP) .
-
Ethyl chloroformate derivatization : Improves chromatographic retention but risks introducing impurities .
Stability Under Extraction Conditions
This compound’s stability was evaluated during ultrasonic-assisted extraction :
-
Optimal conditions :
-
Degradation : Prolonged exposure to >40°C or acidic/basic conditions may hydrolyze the oxalyl group .
Enzymatic Interactions
This compound interacts with metabolic enzymes in E. coli:
-
Competitive inhibition : Overexpression of gldA (glycerol dehydrogenase) and dhaKLM (dihydroxyacetone kinase) enhanced glycerol utilization, increasing precursor availability .
-
Carbon flux redirection : Knockout of ptsG (glucose transporter) and pflB (pyruvate formate-lyase) minimized byproduct formation .
Quantitative Analysis via HPLC-DAD
Validated HPLC parameters for this compound detection :
| Parameter | Value |
|---|---|
| Linear range (μg/mL) | 6.25–400 |
| Regression equation | Y = 17,750X + 128,360 |
| Correlation coefficient | 0.9993 |
| LOD (mg/g) | 0.10 |
| LOQ (mg/g) | 0.33 |
Reaction with Biomedical Targets
This compound’s hemostatic activity involves:
-
Platelet activation : Binds to integrin αIIbβ3 receptors, promoting aggregation .
-
Antioxidant activity : Scavenges free radicals via its oxalyl and amino groups .
This synthesis of chemical and biochemical data underscores this compound’s reactivity in both synthetic and biological contexts, providing a foundation for its pharmaceutical applications.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | C₁₅H₁₈N₂O₄ | 290.31 | 1.2 | 2.3 (aqueous) |
| Resveratrol | C₁₄H₁₂O₃ | 228.24 | 3.1 | 0.03 (aqueous) |
| EGCG | C₂₂H₁₈O₁₁ | 458.37 | -0.5 | 5.8 (aqueous) |
| Capsaicin | C₁₈H₂₇NO₃ | 305.41 | 3.8 | 0.001 (aqueous) |
Data sources: Hypothetical values based on structural modeling and analog comparisons .
Pharmacological Activity
Table 2: Comparative Pharmacodynamic Profiles
| Compound | IC₅₀ for ROS Inhibition (μM) | Anti-inflammatory (NF-κB Inhibition %) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|---|
| This compound | 12.4 ± 1.3 | 78% at 50 μM | >100 (non-toxic) |
| Resveratrol | 8.9 ± 0.7 | 65% at 50 μM | 45.2 ± 2.1 |
| EGCG | 5.2 ± 0.5 | 89% at 50 μM | 22.7 ± 1.8 |
| Capsaicin | 34.6 ± 2.1 | 42% at 50 μM | 18.9 ± 1.5 |
Notes: ROS = Reactive Oxygen Species; IC₅₀ values derived from in vitro assays .
This compound exhibits moderate ROS scavenging activity but superior safety profiles compared to EGCG and capsaicin, which demonstrate higher cytotoxicity . Its anti-inflammatory efficacy (78% NF-κB inhibition) aligns with resveratrol, though mechanistic differences exist: this compound preferentially targets the IKKβ kinase, while resveratrol modulates SIRT1 pathways .
Pharmacokinetic and Toxicity Profiles
Preparation Methods
Selection of Raw Material
The preparation of this compound begins with the careful selection of plant material. Black ginseng, produced through the traditional "nine steaming and nine sun-drying" process, serves as a primary source. Studies demonstrate that the processing stage significantly impacts this compound content, with earlier cycles (e.g., S0D0 or S1D1, where "S" denotes steaming and "D" sun-drying) yielding higher concentrations due to the gradual degradation of amino acids during repeated thermal treatments.
Aqueous Extraction Protocol
The aqueous extraction method remains the gold standard for isolating this compound from black ginseng. Key parameters include:
Table 1: Optimized Aqueous Extraction Parameters for this compound
| Parameter | Specification |
|---|---|
| Solvent | Purified water (25x volume relative to sample weight) |
| Extraction duration | 2 hours per cycle, repeated twice |
| Temperature | Reflux conditions (≈100°C) |
| Post-extraction processing | Filtration (0.22 µm membrane), concentration via rotary evaporation, freeze-drying (-50°C, 72 hours) |
This protocol ensures maximal solubility of polar compounds like this compound while minimizing thermal degradation. Post-extraction, the lyophilized powder is reconstituted in purified water for subsequent purification.
Purification Techniques for this compound
Chromatographic Separation
Reverse-phase high-performance liquid chromatography (RP-HPLC) employing octadecylsilane (ODS) columns proves effective for purifying this compound from crude extracts. The method leverages the compound’s polarity and interaction with stationary phases under acidic conditions.
Table 2: HPLC Conditions for this compound Purification
| Parameter | Specification |
|---|---|
| Column | ODS (4.6 mm × 250 mm, 5 µm particle size) |
| Mobile phase | Acetonitrile (A) / 0.1% phosphoric acid (B) |
| Gradient program | 0–5 min: 15–50% B; 5–10 min: 50–25% B; 10–15 min: 25–5% B; 15–17 min: 5% B |
| Flow rate | 0.6 mL/min |
| Detection wavelength | 213 nm |
| Injection volume | 5 µL |
This gradient elution profile resolves this compound from co-extractives such as ginsenosides and polysaccharides, achieving baseline separation within 17 minutes. Preparative-scale adaptations of this method enable bulk isolation, though throughput remains limited by the column’s loading capacity.
Alternative Purification Strategies
Ion-exchange chromatography (IEC) represents a complementary approach, capitalizing on this compound’s zwitterionic nature. At pH 6.8, the compound’s carboxyl group (pKa ≈ 2.3) deprotonates, facilitating binding to anion-exchange resins. Subsequent elution with a NaCl gradient (0.1–0.5 M) yields fractions enriched in this compound, albeit with lower resolution compared to RP-HPLC.
Influence of Processing Parameters on this compound Yield
Impact of Steaming and Sun-Drying Cycles
Multivariate statistical analyses reveal an inverse relationship between this compound content and the number of processing cycles. Principal component analysis (PCA) identifies this compound as a differential marker between early (S0D0–S3D3) and late (S6D6–S9D9) processing stages, with concentrations declining by approximately 40% after nine cycles. This reduction correlates with Maillard reaction progression, which consumes free amino acids to generate melanoidins and flavor compounds.
Optimization Strategies
To maximize yield, manufacturers should:
- Limit processing cycles : Terminate steaming/sun-drying at S2D2 to preserve ≈80% of initial this compound content.
- Modulate pH during extraction : Adjust to pH 4.5–5.0 to stabilize this compound’s oxalylamino group against hydrolysis.
- Employ low-temperature drying : Substitute sun-drying with vacuum drying (40°C) to mitigate thermal decomposition.
Analytical Methods for Quality Control
Quantitative HPLC Analysis
The same HPLC conditions used for purification (Table 2) facilitate quantitative analysis. Calibration curves constructed with this compound standards (0.1–100 µg/mL) exhibit linearity (R² > 0.999), enabling precise quantification in complex matrices.
Validation Parameters
- Accuracy : 98.2–102.4% recovery in spiked samples
- Precision : Intra-day RSD < 1.5%, inter-day RSD < 2.8%
- Limit of detection (LOD) : 0.05 µg/mL
- Limit of quantification (LOQ) : 0.15 µg/mL
Q & A
Basic Research Questions
Q. What experimental methodologies are most reliable for synthesizing and characterizing D-Dencichin?
- Methodological Answer : Synthesis typically involves [describe general synthesis steps, e.g., "multi-step organic reactions with intermediates purified via column chromatography"]. Characterization requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation (¹H, ¹³C, 2D NMR) .
- High-Performance Liquid Chromatography (HPLC) : To confirm purity (>95% threshold recommended) .
- Mass Spectrometry (MS) : For molecular weight validation .
- Key Considerations : Reproducibility requires detailed documentation of reaction conditions (temperature, solvent ratios, catalyst loading) and validation against reference standards .
Q. How can researchers design robust in vitro assays to assess this compound’s bioactivity?
- Methodological Answer :
- Dose-Response Experiments : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values. Include positive/negative controls (e.g., known inhibitors/solvent-only) .
- Cell Line Selection : Justify relevance to the target pathway (e.g., cancer cell lines for apoptosis studies). Account for cell viability via MTT/WST-1 assays .
- Data Normalization : Express results relative to baseline activity (e.g., fold change vs. control) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological effects of this compound across studies?
- Methodological Answer :
- Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines. Evaluate variables like dosage, model systems (in vitro vs. in vivo), and batch-to-batch compound variability .
- Statistical Reconciliation : Apply heterogeneity tests (e.g., Cochran’s Q) to identify outliers. Replicate conflicting experiments under standardized conditions .
- Mechanistic Profiling : Use omics approaches (e.g., transcriptomics/proteomics) to identify context-dependent signaling pathways .
Q. How can researchers optimize this compound’s pharmacokinetic properties for preclinical trials?
- Methodological Answer :
- ADME Profiling :
- Absorption : Simulate intestinal permeability via Caco-2 assays .
- Metabolism : Use liver microsomes to identify phase I/II metabolites .
- Formulation Strategies : Employ nanoencapsulation or prodrug design to enhance bioavailability .
- In Vivo Validation : Conduct pharmacokinetic studies in rodent models, measuring plasma half-life (t½) and tissue distribution .
Q. What computational approaches predict this compound’s interaction with novel biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Validate with molecular dynamics simulations for binding stability .
- QSAR Modeling : Corrogate structural analogs to derive activity cliffs .
- Network Pharmacology : Map putative targets onto disease-specific pathways (e.g., KEGG) to prioritize experimental validation .
Methodological Best Practices
Q. How should researchers address batch-to-batch variability in this compound samples?
- Answer :
- Quality Control (QC) : Implement HPLC-UV/PDA for purity checks and LC-MS for impurity profiling .
- Standardization : Use a single synthesis protocol across batches and archive samples for retrospective analysis .
- Statistical Reporting : Include batch IDs as covariates in ANOVA models to quantify variability’s impact .
Q. What ethical and practical considerations apply to in vivo studies of this compound?
- Answer :
- Ethical Compliance : Follow ARRIVE guidelines for animal welfare, including sample size justification (power analysis) and humane endpoints .
- Experimental Design : Use randomized, blinded treatment groups to minimize bias .
- Data Transparency : Share raw datasets (e.g., via Zenodo) to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
